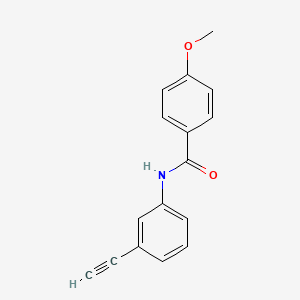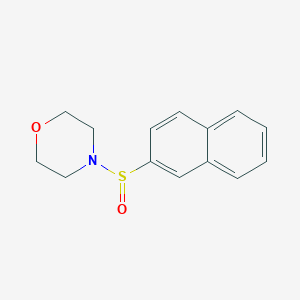![molecular formula C8H15N5O B5690931 4-[3-(1H-tetrazol-1-yl)propyl]morpholine](/img/structure/B5690931.png)
4-[3-(1H-tetrazol-1-yl)propyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(1H-tetrazol-1-yl)propyl]morpholine, also known as T-006, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound belongs to the class of tetrazole-containing compounds, which have been found to exhibit diverse biological activities. In
Applications De Recherche Scientifique
4-[3-(1H-tetrazol-1-yl)propyl]morpholine has been found to exhibit a range of biological activities, making it a promising compound for scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases.
Mécanisme D'action
The mechanism of action of 4-[3-(1H-tetrazol-1-yl)propyl]morpholine is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound inhibits the activity of the protein kinase CK2, which is involved in cell proliferation and survival. By inhibiting CK2, this compound may induce apoptosis and inhibit the growth of cancer cells. Additionally, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis and cell cycle arrest, as well as inhibit the activity of CK2. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases. In animal studies, this compound has been found to reduce tumor growth and improve survival rates.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[3-(1H-tetrazol-1-yl)propyl]morpholine is that it exhibits a range of biological activities, making it a versatile compound for scientific research. Additionally, the synthesis method for this compound is relatively simple and has been optimized to produce high yields of the compound. However, one limitation of this compound is that its mechanism of action is not fully understood, which could make it difficult to design experiments to test its effects. Additionally, this compound has not yet been tested extensively in human clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on 4-[3-(1H-tetrazol-1-yl)propyl]morpholine. One area of interest is in the development of this compound as a potential cancer therapy. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, but more research is needed to determine its safety and efficacy in humans. Additionally, this compound could be further studied for its potential applications in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Finally, more research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapies based on this compound.
In conclusion, this compound is a promising compound for scientific research due to its diverse biological activities. The synthesis method for this compound is relatively simple, and studies have shown that it has potential applications in cancer research and the treatment of inflammatory diseases. However, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 4-[3-(1H-tetrazol-1-yl)propyl]morpholine involves the reaction of 1-(2-bromoethyl)-4-morpholine with sodium azide in the presence of copper(I) iodide as a catalyst. This reaction results in the formation of the tetrazole ring, which is an important structural feature of this compound. The synthesis method is relatively simple and has been optimized to produce high yields of the compound.
Propriétés
IUPAC Name |
4-[3-(tetrazol-1-yl)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O/c1(3-13-8-9-10-11-13)2-12-4-6-14-7-5-12/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHBDSICZANJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B5690849.png)
![2-benzyl-8-(tetrahydrofuran-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5690858.png)

![2-ethyl-N,N-dimethyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-sulfonamide](/img/structure/B5690871.png)
![5-[4-(1,4-diazepan-1-ylmethyl)phenyl]-2-thiophenesulfonamide dihydrochloride](/img/structure/B5690873.png)
![N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5690881.png)
![[3-(2-methoxyethyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5690885.png)



![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5690902.png)

![(3S)-4-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethyl-2-piperazinone](/img/structure/B5690939.png)
![4-tert-butyl-6-{[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]carbonyl}-2(1H)-pyrimidinone](/img/structure/B5690950.png)